Methyl 2-(3-hydroxyphenyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDOQIUPAINLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194899 | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42058-59-3 | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-hydroxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)acetate from 3-Hydroxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-(3-hydroxyphenyl)acetate, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route detailed herein is the Fischer esterification of 3-hydroxyphenylacetic acid. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the experimental workflow.
Introduction
This compound is an organic compound that serves as a crucial building block in the synthesis of various biologically active molecules and other complex organic structures.[1] Its synthesis from 3-hydroxyphenylacetic acid is a fundamental esterification reaction. 3-Hydroxyphenylacetic acid itself is a metabolite and possesses antioxidant properties.[2][3] The esterification is typically achieved through the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[4][6][7]
Reaction Mechanism: Fischer Esterification
The synthesis of this compound from 3-hydroxyphenylacetic acid and methanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves several key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.[4][6]
-
Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][7]
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.[6][7]
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, this compound.
To favor the formation of the product, the reaction is often carried out using an excess of the alcohol (methanol) or by removing water as it is formed.[4][5][6]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.
Materials:
-
3-Hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Hydrogen Chloride (gas or from acetyl chloride)[8][9][10]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol mixture)[11]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphenylacetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-30 equivalents).[11] The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.[5] Alternatively, hydrogen chloride gas can be bubbled through the solution, or generated in situ from acetyl chloride and methanol.[9][10]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Allow the reaction to proceed for several hours (e.g., 2-5 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[5][11]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, eluting with a suitable solvent system such as a dichloromethane/methanol mixture.[11] Alternatively, recrystallization from a suitable solvent system like ether/petrol may be employed.[9]
-
-
Characterization: The structure and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of hydroxyphenylacetate esters via Fischer esterification, as gathered from various sources.
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| 3-Hydroxyphenylacetic acid | 1 equivalent | [11] |
| Methanol | 1-5 equivalents (or used as solvent) | [8] |
| Catalyst | ||
| Sulfuric Acid | Catalytic amount (e.g., 3 ml for 8g of acid) | [5] |
| p-Toluenesulfonic acid | Catalytic amount | [8] |
| Hydrogen Chloride | Catalytic amount | [8][9][10] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 65 °C for Methanol) | [5] |
| Reaction Time | 0.5 - 5 hours | [11] |
| Yield | 60 - 96% | [11] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) [hmdb.ca]
- 3. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(3-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-hydroxyphenyl)acetate is an organic compound that holds interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, which incorporates a phenolic hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological evaluation. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a prospective look at its potential biological activities.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, characterization, and application in research. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C9H10O3 | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 146°C at 14 mmHg | |
| pKa | 9.61±0.10 (Predicted) | |
| Purity | 95% | [1] |
| Storage Temperature | Room Temperature | [1] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | [1] |
| InChI Key | AMDDOQIUPAINLH-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)CC1=CC(=CC=C1)O |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst.[3]
Materials:
-
3-Hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100-mL round-bottomed flask, dissolve 6.1 g of 3-hydroxyphenylacetic acid in 20 mL of methanol.[4]
-
Acid Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution while swirling the flask.[4] Alternatively, a solution of hydrogen chloride in methanol can be prepared by adding acetyl chloride (25 ml) to methanol (250 ml).[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 45 minutes to 3 hours.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of water.[4] Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.[4]
-
Shake the funnel to extract the product into the organic layer, venting frequently.[4]
-
Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 25 mL of saturated sodium chloride solution.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][7]
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.[4]
References
- 1. This compound | 42058-59-3 [sigmaaldrich.com]
- 2. This compound price & availability - MOLBASE [molbase.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
In-Depth Technical Guide: Characterization of Methyl 3-hydroxyphenylacetate (CAS Number: 42058-59-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for Methyl 3-hydroxyphenylacetate (CAS No. 42058-59-3). It includes detailed information on its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and known biological activities.
Chemical Identity and Physicochemical Properties
Methyl 3-hydroxyphenylacetate, also known as methyl 2-(3-hydroxyphenyl)acetate, is an organic compound with the chemical formula C₉H₁₀O₃[1]. It is a methyl ester derivative of 3-hydroxyphenylacetic acid.
Table 1: Physicochemical Properties of Methyl 3-hydroxyphenylacetate
| Property | Value | Reference |
| CAS Number | 42058-59-3 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl-3-hydroxyphenylacetate, 3-Hydroxyphenylacetic acid methyl ester | [2] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Boiling Point | 277.7°C at 760 mmHg | [2] |
| Density | 1.181 g/cm³ | [2] |
| Flash Point | 119.2°C | [2] |
| Physical State | Liquid | |
| XLogP3 | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization Data
The structural identity of Methyl 3-hydroxyphenylacetate has been confirmed through various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~6.80 | m | 3H | Ar-H |
| ~5.50 | s | 1H | Ar-OH |
| 3.70 | s | 3H | -OCH₃ |
| 3.60 | s | 2H | -CH₂- |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | C=O (ester) |
| ~156.0 | Ar-C-OH |
| ~135.0 | Ar-C |
| ~130.0 | Ar-CH |
| ~121.0 | Ar-CH |
| ~116.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~52.0 | -OCH₃ |
| ~41.0 | -CH₂- |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3370 | Strong, Broad | O-H stretch (phenol) |
| ~3040 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |
| ~1200 | Strong | C-O stretch (ester) |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 166 | High | [M]⁺ (Molecular ion) |
| 107 | High | [M - COOCH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
Synthesis: Fischer Esterification
Methyl 3-hydroxyphenylacetate can be synthesized via the Fischer esterification of 3-hydroxyphenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid[3].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Column Chromatography
The crude product can be purified by silica gel column chromatography.
Experimental Protocol:
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-hydroxyphenylacetate.
Analytical Methods
A reverse-phase HPLC method can be used for purity assessment and quantification.
Typical HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic or phosphoric acid). For example, starting with 35% acetonitrile and increasing to 85% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 216 nm
-
Injection Volume: 5-10 µL
GC-MS is suitable for the analysis of this compound, often after derivatization.
Typical GC-MS Conditions:
-
Derivatization: Trimethylsilyl (TMS) ether derivatives can be prepared to improve volatility and chromatographic performance.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium
-
Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 50-300).
Biological Activity and Signaling Pathways
Inhibition of Serotonin Transporter (SERT)
Methyl 3-hydroxyphenylacetate has been identified as an allosteric inhibitor of the serotonin transporter (SERT). SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Allosteric inhibitors bind to a site on the transporter that is distinct from the serotonin binding site, modulating the transporter's activity.
Modulation of Auxin Signaling in Plants
Phenylacetic acid (PAA), a related compound, is a naturally occurring auxin in plants that regulates various aspects of growth and development[4][5]. Derivatives like Methyl 3-hydroxyphenylacetate can influence auxin signaling pathways. The core of auxin signaling involves the degradation of Aux/IAA transcriptional repressors, which in turn activates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes[6].
Exogenous application of phenylacetic acid derivatives can lead to their conversion to active auxins like PAA within the plant, thereby promoting auxin signaling and affecting root architecture[6].
Safety Information
Based on available safety data sheets, Methyl 3-hydroxyphenylacetate is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Work should be conducted in a well-ventilated area.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
References
- 1. Methyl 3-Hydroxyphenylacetate | C9H10O3 | CID 39129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for methyl 2-(3-hydroxyphenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons of the ester group, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | Singlet | 1H | Ar-OH |
| ~7.1-7.2 (t) | Triplet | 1H | Ar-H |
| ~6.7-6.8 (m) | Multiplet | 3H | Ar-H |
| ~3.7 (s) | Singlet | 2H | -CH₂- |
| ~3.6 (s) | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~157 | Ar-C-OH |
| ~136 | Ar-C-CH₂ |
| ~130 | Ar-C-H |
| ~120 | Ar-C-H |
| ~116 | Ar-C-H |
| ~114 | Ar-C-H |
| ~52 | -OCH₃ |
| ~41 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (Phenol) |
| ~3050 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic) |
| ~1730 | C=O stretch (Ester) |
| ~1600, ~1480 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch (Ester/Phenol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion) |
| 107 | [M - COOCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1]
-
Data Processing : Process the raw data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.[1]
Infrared (IR) Spectroscopy [1]
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).[1]
-
Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[1]
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
Mass Spectrometry (MS) [1]
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]
-
Ionization : Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[1]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.[1]
Caption: Workflow for Spectroscopic Characterization.
References
Navigating the Solubility Landscape of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-hydroxyphenyl)acetate is an aromatic ester of significant interest in pharmaceutical and fine chemical synthesis. Its molecular structure, featuring both a polar phenolic hydroxyl group and a less polar methyl ester group, imparts a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation development. Understanding its solubility in various organic solvents is paramount for optimizing process efficiency, ensuring product purity, and developing effective delivery systems.
This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed framework for its determination. It includes a qualitative assessment of its expected solubility in common organic solvents, a robust experimental protocol for quantitative measurement, and a logical workflow to guide solvent selection and solubility determination.
Qualitative Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." The dual functionality of this compound—a polar hydroxyl group capable of hydrogen bonding and a less polar ester and aromatic ring—suggests a broad but varied solubility in organic solvents. The following table provides a qualitative prediction of its solubility based on these structural features.
| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with both the phenolic hydroxyl and ester groups of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The carbonyl group of the ketone is a strong hydrogen bond acceptor, interacting favorably with the phenolic hydroxyl group. The alkyl groups can solvate the non-polar parts of the molecule. |
| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | As an ester itself, this compound is expected to be compatible with ester solvents. The polarity is suitable for solvating both functional groups. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group. The overall lower polarity compared to alcohols and ketones may result in slightly lower solubility. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvents can interact with the phenyl ring of the solute via π-π stacking. However, the high polarity of the hydroxyl group will limit solubility. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Very Low | These non-polar solvents lack the ability to form hydrogen bonds or engage in significant polar interactions, making them poor solvents for this compound. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask method followed by quantitative analysis.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)
-
Vials with screw caps and PTFE septa
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Procedure:
a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible. ii. Accurately pipette a known volume of the desired organic solvent into each vial. iii. Securely cap the vials to prevent solvent evaporation. iv. Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). v. Shake the vials at a constant speed for a predetermined equilibration time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
b. Sample Collection and Preparation: i. After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation. iii. Immediately filter the sample through a syringe filter (also pre-heated) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals. iv. Accurately weigh the filtered solution. v. Dilute the filtered solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.
c. Quantitative Analysis (HPLC Method as an example): i. Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. iii. Sample Analysis: Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve. iv. Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
3. Data Reporting:
-
Report the mean solubility value and the standard deviation from at least three replicate experiments for each solvent and temperature.
-
Specify the experimental temperature and the analytical method used.
Logical Workflow for Solvent Selection and Solubility Determination
The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound.
Caption: Logical workflow for solubility assessment.
Conclusion
While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on fundamental chemical principles and established experimental methodologies can provide the necessary insights for its effective use. The qualitative predictions offered in this guide serve as a valuable starting point for solvent screening, and the detailed experimental protocol provides a reliable framework for generating precise quantitative solubility data. By following the logical workflow presented, researchers, scientists, and drug development professionals can confidently navigate the solubility landscape of this important compound, enabling the optimization of their processes and the advancement of their research and development endeavors.
The Unfolding Therapeutic Potential of Hydroxyphenylacetate Esters: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyphenylacetate esters, a class of phenolic compounds, are gaining increasing attention in the scientific community for their diverse and promising biological activities. As derivatives of naturally occurring hydroxyphenylacetic acids, these esters often exhibit enhanced lipophilicity, which can significantly influence their bioavailability and efficacy. This technical guide provides an in-depth exploration of the current understanding of the biological activities of hydroxyphenylacetate esters, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate further research and development in this exciting field.
Core Biological Activities of Hydroxyphenylacetate Esters
Hydroxyphenylacetate esters have been demonstrated to possess a range of biological activities, largely attributable to the phenolic moiety which can act as a potent hydrogen- or electron-donating agent, and the ester group which modulates the compound's physicochemical properties. The primary activities investigated to date include antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.
Antioxidant Activity
The antioxidant capacity of hydroxyphenylacetate esters is one of their most well-documented properties. The presence of hydroxyl groups on the phenyl ring allows these compounds to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a multitude of chronic diseases. The antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Table 1: Antioxidant Activity of Novel Lipophilic Hydroxyalkyl Esters of Hydroxyphenylacetic Acids [1]
| Compound | Hydroxyphenylacetic Acid Moiety | Ester Moiety | DPPH IC50 (μM) | ABTS TEAC (μM) |
| Hydroxyethyl Esters | ||||
| 2-(3,4-dihydroxyphenyl)acetoxyethanol | 3,4-dihydroxyphenylacetic acid | 2-hydroxyethyl | 14.2 ± 0.5 | 0.88 ± 0.04 |
| 2-(4-hydroxy-3-methoxyphenyl)acetoxyethanol | 4-hydroxy-3-methoxyphenylacetic acid | 2-hydroxyethyl | 45.3 ± 1.8 | 0.18 ± 0.01 |
| Hydroxybutyl Esters | ||||
| 4-(3,4-dihydroxyphenyl)acetoxybutanol | 3,4-dihydroxyphenylacetic acid | 4-hydroxybutyl | 13.1 ± 0.6 | 0.90 ± 0.03 |
| 4-(4-hydroxy-3-methoxyphenyl)acetoxybutanol | 4-hydroxy-3-methoxyphenylacetic acid | 4-hydroxybutyl | 42.1 ± 1.5 | 0.20 ± 0.01 |
| Hydroxyhexyl Esters | ||||
| 6-(3,4-dihydroxyphenyl)acetoxyhexanol | 3,4-dihydroxyphenylacetic acid | 6-hydroxyhexyl | 13.8 ± 0.7 | 0.89 ± 0.04 |
| 6-(4-hydroxy-3-methoxyphenyl)acetoxyhexanol | 4-hydroxy-3-methoxyphenylacetic acid | 6-hydroxyhexyl | 43.5 ± 1.6 | 0.19 ± 0.01 |
| Hydroxyoctyl Esters | ||||
| 8-(3,4-dihydroxyphenyl)acetoxyoctanol | 3,4-dihydroxyphenylacetic acid | 8-hydroxyoctyl | 12.9 ± 0.4 | 0.91 ± 0.05 |
| 8-(4-hydroxy-3-methoxyphenyl)acetoxyoctanol | 4-hydroxy-3-methoxyphenylacetic acid | 8-hydroxyoctyl | 41.7 ± 1.9 | 0.21 ± 0.02 |
Data presented as mean ± standard deviation (n=3). TEAC: Trolox Equivalent Antioxidant Capacity.
Antimicrobial Activity
The antimicrobial properties of hydroxyphenylacetate esters are of significant interest in the search for new agents to combat drug-resistant pathogens. Their mechanism of action is thought to involve disruption of microbial cell membranes and interference with essential cellular processes. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.
Table 2: Antimicrobial Activity of Butyl Diarylacetates [1]
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (mmol/L) |
| Butyl bis(3,4-dihydroxyphenyl)acetate | Staphylococcus aureus | 5.0 |
| Escherichia coli | 10 | |
| Butyl (3,4-dihydroxyphenyl)(4-hydroxy-3-methoxyphenyl)acetate | Staphylococcus aureus | 5.0 |
| Escherichia coli | 10 | |
| Butyl (3,4-dihydroxyphenyl)(3-hydroxy-4-methoxyphenyl)acetate | Staphylococcus aureus | 5.0 |
| Escherichia coli | 10 | |
| Butyl bis(4-hydroxy-3-methoxyphenyl)acetate | Staphylococcus aureus | 10 |
| Escherichia coli | >10 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Hydroxyphenylacetate esters are being investigated for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). While specific IC50 values for a broad range of hydroxyphenylacetate esters are not yet widely available, studies on related phenolic compounds suggest their potential in this area. For instance, the parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has been shown to exert anti-inflammatory effects by reducing pro-inflammatory cytokines.
Table 3: Potential Anti-inflammatory Activity Markers for Hydroxyphenylacetate Esters
| Assay | Endpoint Measured | Significance in Inflammation |
| Griess Assay | Nitric Oxide (NO) production in LPS-stimulated macrophages | Inhibition of iNOS activity or expression |
| COX Inhibition Assay | Prostaglandin E2 (PGE2) production | Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) |
| LOX Inhibition Assay | Leukotriene production | Inhibition of lipoxygenase enzymes (e.g., 5-LOX) |
| ELISA for Cytokines | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Modulation of inflammatory signaling pathways |
Anticancer Activity
The potential of hydroxyphenylacetate esters as anticancer agents is an emerging area of research. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. Cytotoxicity assays, such as the MTT assay, are used to determine the concentration at which these compounds inhibit the growth of cancer cells by 50% (IC50). Data on a wide range of hydroxyphenylacetate esters is still limited, but the IC50 values of related phenolic compounds against various cancer cell lines provide a basis for future investigations.
Table 4: Illustrative Anticancer Activity of Phenolic Compounds Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) - Representative Values |
| Phenylacetamide Derivatives | MCF-7 (Breast) | 0.7 ± 0.08 |
| MDA-MB-468 (Breast) | 0.6 ± 0.08 | |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |
| Flavanones | MCF-7 (Breast) | 7.3 (µg/mL) |
| HT-29 (Colon) | 4.9 (µg/mL) | |
| A498 (Kidney) | 5.7 (µg/mL) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.
Antioxidant Activity Assays
Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reduction of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test hydroxyphenylacetate ester in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of the test hydroxyphenylacetate ester solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
A standard curve is prepared using Trolox (a water-soluble vitamin E analog).
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
-
Antimicrobial Activity Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Protocol:
-
Preparation of Inoculum:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Test Compound Dilutions:
-
In a 96-well microplate, perform serial two-fold dilutions of the hydroxyphenylacetate ester in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria without the test compound) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Anti-inflammatory Activity Assay
Principle: This assay measures the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the hydroxyphenylacetate ester for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using sodium nitrite to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Anticancer Activity Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the hydroxyphenylacetate ester for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
-
Signaling Pathways and Mechanisms of Action
The biological activities of hydroxyphenylacetate esters are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of phenolic compounds, including hydroxyphenylacetate esters, are often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Hydroxyphenylacetate esters may inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB nuclear translocation.
Caption: Simplified NF-κB signaling pathway and potential inhibition by hydroxyphenylacetate esters.
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Some phenolic compounds have been shown to inhibit the phosphorylation of key MAPK proteins, thereby suppressing the inflammatory response. 3,4-Dihydroxyphenylacetic acid (DHAA) has been shown to improve gut barrier function by inhibiting the MAPK-MLCK signaling pathway.[2]
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.
Experimental Workflow for In Vitro Screening
A systematic approach is essential for the efficient evaluation of the biological activities of hydroxyphenylacetate esters. The following workflow illustrates a logical progression from initial screening to more detailed mechanistic studies.
Caption: A logical workflow for the in vitro screening of hydroxyphenylacetate esters.
Conclusion and Future Directions
Hydroxyphenylacetate esters represent a promising class of compounds with a diverse range of biological activities. Their antioxidant and antimicrobial properties are well-supported by quantitative in vitro data, while their anti-inflammatory and anticancer potential warrants further in-depth investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic applications of these fascinating molecules.
Future research should focus on:
-
Expanding the structure-activity relationship (SAR) studies: Synthesizing and evaluating a wider range of hydroxyphenylacetate esters will provide a more comprehensive understanding of how structural modifications influence their biological activities.
-
Generating more quantitative data: There is a clear need for more robust quantitative data, particularly IC50 values, for the anti-inflammatory and anticancer activities of a broad array of hydroxyphenylacetate esters against various cell lines and inflammatory markers.
-
Elucidating detailed mechanisms of action: Further studies are required to precisely delineate the molecular targets and signaling pathways directly modulated by hydroxyphenylacetate esters, distinguishing their effects from their parent acids.
-
In vivo studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of hydroxyphenylacetate esters holds significant promise for the development of novel therapeutic agents to address a variety of human diseases. This technical guide serves as a foundational resource to stimulate and guide these important research endeavors.
References
- 1. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 2-(3-hydroxyphenyl)acetate (CAS 42058-59-3). This document synthesizes available data and established scientific principles to guide researchers in the proper handling, storage, and stability assessment of this compound. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates from data on similar phenolic esters and outlines best practices based on international guidelines for stability testing.
Physicochemical Properties and Recommended Storage
This compound is a phenolic ester that may present as a clear liquid or a low-melting solid, depending on its purity.[1] Prudent storage is crucial to maintain its integrity for research and development purposes.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| General Storage | Store in a cool, dry place. | [1] |
| Container | Keep in a tightly closed container. | [1] |
| Temperature | Room temperature for routine use. For long-term storage of the pure form, -20°C is recommended, which may extend stability for up to three years. If in a solvent, storage at -80°C may preserve it for up to one year. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | General chemical best practices |
Potential Degradation Pathways
Based on its chemical structure, this compound is susceptible to two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group.
-
Hydrolytic Degradation: In the presence of acidic or basic conditions and moisture, the ester can hydrolyze to form 3-hydroxyphenylacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[2] This can lead to the formation of colored degradation products.
-
Thermal Degradation: As with many organic molecules, exposure to high temperatures can accelerate degradation. For phenolic compounds, thermal degradation can be significant, particularly at temperatures exceeding 80°C.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds.
Below is a diagram illustrating the potential degradation pathways.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[4]
Forced Degradation Study Protocol
A forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Table 2: Protocol for Forced Degradation of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol). To 1 mL of this solution, add 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) may be used.[6] |
| Base Hydrolysis | To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Maintain at 60°C for up to 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. If necessary, a higher concentration of base (e.g., 1 M NaOH) can be used.[6] |
| Oxidative Degradation | To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Withdraw samples at intervals and dilute for analysis.[6] |
| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. Periodically, dissolve a sample in a suitable solvent and dilute for analysis.[6] |
| Photodegradation | Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be stored in the dark under the same conditions. Analyze both samples after the exposure period.[6] |
The following diagram illustrates the workflow for a typical forced degradation study.
Proposed Stability-Indicating HPLC Method
Table 3: Proposed Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Summary and Recommendations
The stability of this compound is influenced by temperature, pH, light, and the presence of oxidizing agents. To ensure its integrity, it should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere for long-term storage.
For critical applications in research and drug development, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating analytical method. The protocols and methodologies outlined in this guide provide a robust framework for such an evaluation. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of their experimental results.
References
- 1. This compound | 42058-59-3 [sigmaaldrich.com]
- 2. Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Methyl 2-(3-hydroxyphenyl)acetate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide or triflate, is a vital tool in the synthesis of biaryl compounds—a structural motif prevalent in pharmaceuticals and functional materials.[1]
Methyl 2-(3-hydroxyphenyl)acetate is a valuable building block in medicinal chemistry, featuring a reactive phenolic hydroxyl group and a methyl ester on a phenylacetate framework. Its utility is significantly enhanced when employed in Suzuki coupling reactions to create more complex molecular architectures. These application notes provide detailed protocols and comparative data for the use of this compound and its derivatives in Suzuki coupling reactions, with a particular focus on applications in drug discovery and development. The presence of both a hydroxyl and a methyl ester group requires careful optimization of reaction conditions to achieve high yields and prevent undesired side reactions, such as ester hydrolysis.
Data Presentation: Comparative Reaction Conditions for Suzuki Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For a substrate such as this compound, which contains both a phenolic hydroxyl group and a methyl ester, the choice of base is particularly critical to avoid hydrolysis of the ester. The following tables summarize various reported conditions for Suzuki couplings of aryl halides with arylboronic acids, providing a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12-24 | ~90 |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 6-8 | >90 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 91-99 |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 18 | ~85 |
| 5 | Methyl 2-bromobenzoate | 3-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80-90 | 12-24 | High |
Table 2: Influence of Reaction Parameters on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(II)-N₂O₂ (1.0) | NaHCO₃ | DMF/H₂O | 100 | 24 | Low |
| 2 | Pd(II)-N₂O₂ (1.0) | Na₂CO₃ | DMF/H₂O | 100 | 24 | Moderate |
| 3 | Pd(II)-N₂O₂ (1.0) | K₂CO₃ | DMF/H₂O | 100 | 24 | High |
| 4 | Pd(II)-N₂O₂ (0.25) | K₂CO₃ | DMF/H₂O | 100 | 24 | High (TON=288)[2] |
| 5 | Pd(II)-N₂O₂ (1.0) | K₂CO₃ | DMF/H₂O | 120 | 24 | High |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction involving a derivative of this compound. These protocols are based on established literature procedures and should be optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-(3-bromophenyl)acetate with an Arylboronic Acid
Materials:
-
Methyl 2-(3-bromophenyl)acetate
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Reaction monitoring apparatus (e.g., TLC, GC-MS, or LC-MS)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(3-bromophenyl)acetate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed 4:1:1 solvent mixture of toluene, ethanol, and deionized water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biphenyl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., methyl 2-(3-bromophenyl)acetate) (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
PdCl₂(dppf) (0.1 equivalents)
-
2 M Potassium Carbonate (K₂CO₃) solution (10 equivalents)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vials
Procedure:
-
Reaction Mixture Preparation: In a microwave reactor vial, combine the aryl halide (1.0 eq.), the arylboronic acid (1.5 eq.), and PdCl₂(dppf) (0.1 eq.).
-
Solvent and Base Addition: Add N,N-dimethylacetamide and the 2 M K₂CO₃ solution. Ensure that no solid is present to avoid localized heating.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 20 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the desired product.[3]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
References
Application Notes: Synthesis of Bioactive Compounds from Methyl 2-(3-hydroxyphenyl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 2-(3-hydroxyphenyl)acetate is a versatile bifunctional building block for the synthesis of a wide range of bioactive compounds. Its structure contains two key reactive sites: a phenolic hydroxyl group and a methyl ester.[1] These functional groups provide convenient handles for chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery and development. This molecule serves as a valuable starting material for creating analogues of natural products and for conducting structure-activity relationship (SAR) studies in medicinal chemistry.[1] Potential applications for its derivatives include the development of anti-inflammatory agents and central nervous system (CNS) drugs.[1]
General Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve reactions at the phenolic hydroxyl group or the methyl ester. The hydroxyl group can be readily alkylated or acylated to introduce various side chains, which can modulate properties like solubility and target engagement. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester analogues.
References
Application Notes: Methyl 2-(3-hydroxyphenyl)acetate as a Versatile Building Block for the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-hydroxyphenyl)acetate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting the estrogen receptor (ER). Its structure, featuring a reactive phenolic hydroxyl group and a modifiable ester moiety, makes it an ideal starting material for the construction of complex molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative Selective Estrogen Receptor Modulator (SERM) with a benzothiophene core, a class of compounds known for their tissue-specific estrogenic and anti-estrogenic activities. SERMs have significant therapeutic applications in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.
Key Applications in Medicinal Chemistry
The structural features of this compound allow for its elaboration into various drug scaffolds. The primary application explored in these notes is its use as a precursor for the synthesis of benzothiophene-based SERMs, analogous to the FDA-approved drug Raloxifene. The synthesis leverages the phenylacetic acid core for the construction of the key 2-arylbenzothiophene skeleton.
Experimental Protocols
This section details a representative, multi-step synthesis of a hypothetical SERM, SERM-1 , starting from this compound. The protocol is based on established synthetic methodologies for related compounds.
Overall Synthetic Scheme:
"application of methyl 2-(3-hydroxyphenyl)acetate in the synthesis of anti-inflammatory agents"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 2-(3-hydroxyphenyl)acetate as a versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined below detail a potential synthetic route to produce non-steroidal anti-inflammatory drug (NSAID) analogs, specifically targeting the inhibition of cyclooxygenase (COX) enzymes. Furthermore, standard biological assays to evaluate the anti-inflammatory efficacy of the synthesized compounds are described.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to its reactive functional groups: a phenolic hydroxyl, a methyl ester, and an active methylene group. These sites allow for diverse chemical modifications to generate a library of compounds with potential therapeutic applications. The structural motif of a phenylacetic acid derivative is central to many NSAIDs, which primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[1][2][3] This document outlines a synthetic strategy to leverage this compound for the creation of novel arylpropionic acid derivatives, a prominent class of NSAIDs, and details the subsequent evaluation of their anti-inflammatory properties.
Synthetic Approach: From this compound to a Fenoprofen Analog
A plausible synthetic route involves a three-step process to convert this compound into a 2-(3-alkoxyphenyl)propanoic acid, an analog of the known NSAID, fenoprofen. This strategy includes O-alkylation of the phenolic hydroxyl, α-methylation of the ester, and subsequent hydrolysis to the carboxylic acid.
Diagram of the Synthetic Workflow
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Novel Kinase Inhibitors Using Methyl 2-(3-hydroxyphenyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing methyl 2-(3-hydroxyphenyl)acetate as a versatile starting material. The methodologies outlined herein focus on the strategic functionalization of this precursor to generate a variety of heterocyclic scaffolds known to be effective against key kinases implicated in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).
Introduction
This compound is a readily available starting material that offers multiple reaction sites for chemical modification. Its phenolic hydroxyl group, ester functionality, and activated methylene group can be selectively manipulated to construct complex molecular architectures. This allows for the systematic exploration of the chemical space around the 3-alkoxyphenylacetamide core, a recurring motif in a number of potent kinase inhibitors. The synthetic routes described below are designed to be adaptable, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Core Synthetic Strategies
Two primary strategies are presented for the elaboration of this compound into potential kinase inhibitors. The first involves the initial O-alkylation of the phenolic hydroxyl group, followed by modification of the ester and subsequent cyclization to form various heterocyclic cores. The second strategy focuses on direct amide coupling of the corresponding carboxylic acid, followed by functionalization of the phenol.
Strategy 1: O-Alkylation Followed by Amidation and Cyclization
This strategy leverages the nucleophilicity of the phenolic hydroxyl group for the introduction of diverse side chains, which can be crucial for targeting the ATP-binding pocket of kinases.
Workflow for Strategy 1
Caption: General workflow for the synthesis of kinase inhibitors starting with O-alkylation.
Strategy 2: Amide Coupling Followed by O-Functionalization
This approach prioritizes the formation of the amide bond, which is a key structural element in many kinase inhibitors, followed by modification of the phenolic hydroxyl group.
Workflow for Strategy 2
Caption: Alternative synthetic workflow prioritizing initial amide bond formation.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: O-Alkylation of this compound via Mitsunobu Reaction
This protocol describes the etherification of the phenolic hydroxyl group.
Materials:
-
This compound
-
Desired alcohol (R-OH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-alkylated product.
Protocol 2: Ester Hydrolysis to 2-(3-alkoxyphenyl)acetic Acid
This protocol describes the saponification of the methyl ester.
Materials:
-
Methyl 2-(3-alkoxyphenyl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 2-(3-alkoxyphenyl)acetate (1.0 eq.) in a mixture of THF and water.
-
Add LiOH (2.0 eq.) or NaOH (2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Amide Coupling using EDC/HOBt
This protocol details the formation of the amide bond.
Materials:
-
2-(3-alkoxyphenyl)acetic acid
-
Desired amine (R'-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the 2-(3-alkoxyphenyl)acetic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DCM or DMF, add HOBt (1.2 eq.) and DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C and add EDC (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide.
Protocol 4: Bischler-Napieralski Cyclization for Dihydroisoquinoline Synthesis
This protocol describes the cyclization of a phenylethylamide to form a dihydroisoquinoline core.
Materials:
-
N-acyl-2-(3-alkoxyphenyl)ethanamine
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous acetonitrile or toluene
Procedure:
-
Dissolve the N-acyl-2-(3-alkoxyphenyl)ethanamine (1.0 eq.) in anhydrous acetonitrile or toluene.
-
Add POCl₃ (3.0-5.0 eq.) or PPA dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution.
-
Extract the product with DCM or chloroform (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables summarize the inhibitory activities of representative kinase inhibitors possessing scaffolds that can be accessed through the synthetic routes described above. This data is intended to provide a benchmark for the biological evaluation of newly synthesized compounds.
Table 1: Inhibitory Activity of EGFR Inhibitors with a Phenylacetamide Core
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [1] |
| Erlotinib | EGFR | 2 | [1] |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | [1] |
| Compound A | EGFR (T790M) | 15 | [2] |
| Compound B | EGFR (L858R) | 8 | [2] |
Table 2: Inhibitory Activity of Src Kinase Inhibitors with Related Scaffolds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Dasatinib | Src, Bcr-Abl | 0.5, <1.0 | [3] |
| Bosutinib | Src, Abl | 1.2, 1.0 | [3] |
| Saracatinib | Src | 2.7 | [3] |
| Compound C | c-Src | <100 | [4] |
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers, making it a prime target for kinase inhibitor development.
EGFR Signaling Pathway
References
Large-Scale Synthesis of Methyl 2-(3-hydroxyphenyl)acetate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of methyl 2-(3-hydroxyphenyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is based on the robust and scalable Fischer esterification of 3-hydroxyphenylacetic acid with methanol, utilizing an acid catalyst. This protocol outlines the reaction setup, execution, work-up, and purification procedures suitable for industrial application. Quantitative data is presented in tabular format for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, possessing both a phenolic hydroxyl group and a methyl ester, allows for diverse chemical modifications, making it a versatile precursor for more complex molecules. The large-scale, cost-effective production of this intermediate is therefore of significant industrial importance. The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols due to its simplicity and efficiency, especially at an industrial scale.[1] This protocol has been developed by consolidating best practices for large-scale esterification reactions.
Key Applications
This compound and its derivatives serve as crucial intermediates in the synthesis of a range of pharmaceutical compounds. The phenolic hydroxyl and ester moieties can be independently or concurrently modified to generate diverse molecular scaffolds. For instance, similar hydroxyphenylacetate structures are utilized in the synthesis of agrochemicals, such as fungicides.[2]
Synthesis Workflow
The overall synthesis workflow for this compound via Fischer esterification is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Large-Scale Fischer Esterification
This protocol is designed for a representative large-scale batch synthesis. Appropriate safety precautions, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area or under an inert atmosphere, are mandatory.
Materials and Equipment:
-
Reactants: 3-Hydroxyphenylacetic acid, Methanol (anhydrous)
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)
-
Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe; Separatory funnel (or equivalent for large-scale liquid-liquid extraction); Rotary evaporator; Vacuum distillation setup.
Reaction Parameters:
| Parameter | Value | Notes |
| Reactant | 3-Hydroxyphenylacetic acid | Starting material. |
| Reagent | Methanol | Serves as both reactant and solvent. A large excess is used to drive the equilibrium towards the product.[1] |
| Catalyst | Sulfuric Acid or Solid Acid Catalyst | A strong acid is required to catalyze the reaction. Solid acid catalysts are preferred for easier removal in industrial processes. |
| Reaction Temperature | Reflux (approx. 65-70 °C) | The reaction is heated to the boiling point of the methanol. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC). |
Procedure:
-
Charging the Reactor: In a clean and dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, charge 3-hydroxyphenylacetic acid.
-
Addition of Methanol and Catalyst: Add a large excess of anhydrous methanol to the reactor. Begin stirring to dissolve the 3-hydroxyphenylacetic acid. Cautiously add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred solution. If using a solid acid catalyst, it can be added directly to the methanol suspension.
-
Reaction: Heat the reaction mixture to reflux temperature (approximately 65-70°C) and maintain this temperature with continuous stirring. Monitor the reaction progress periodically.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration at this stage.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate. Be cautious of CO₂ evolution.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a clear liquid.
-
Quantitative Data for a Representative Batch:
| Reactant/Reagent | Molar Ratio | Quantity (for a 1 kg scale of starting material) |
| 3-Hydroxyphenylacetic acid | 1.0 | 1.0 kg (6.57 mol) |
| Methanol | 10 - 20 | 2.1 L - 4.2 L (65.7 - 131.4 mol) |
| Sulfuric Acid (98%) | 0.05 - 0.1 | 32.2 mL - 64.4 mL (0.33 - 0.66 mol) |
| Saturated NaHCO₃ solution | - | As required for neutralization |
| Ethyl Acetate | - | Sufficient for extraction (e.g., 3-5 L) |
| Anhydrous MgSO₄/Na₂SO₄ | - | Sufficient for drying |
| Expected Yield | - | >90% |
Note: The yield is based on analogous esterification reactions and may vary depending on the specific reaction conditions and scale. A similar synthesis for the ortho-isomer reports a yield of 92%.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or catalyst deactivation | Monitor the reaction for a longer duration. If using a solid catalyst, ensure it is active. For homogeneous catalysts, a slight increase in loading might be necessary. Ensure efficient removal of water by using anhydrous reagents and equipment. |
| Product Hydrolysis during Work-up | Prolonged contact with aqueous base | Perform the neutralization and washing steps expeditiously. Ensure the pH does not become strongly basic. |
| Impure Product after Distillation | Incomplete separation of by-products or starting materials | Ensure the vacuum distillation is performed under optimal pressure and temperature to achieve good separation. A fractional distillation column may be necessary for higher purity. |
Conclusion
The Fischer esterification of 3-hydroxyphenylacetic acid is a highly effective and scalable method for the large-scale production of this compound. By employing a large excess of methanol and an acid catalyst, high yields of the desired product can be achieved. For industrial applications, the use of a solid, recoverable acid catalyst is recommended to simplify the work-up procedure and minimize waste. The detailed protocol and data provided in this document serve as a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries.
References
Application Notes and Protocols: Methyl 2-(3-hydroxyphenyl)acetate in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methyl 2-(3-hydroxyphenyl)acetate, a fragrance ingredient with emerging potential in the perfume industry. While its precise olfactory profile is not widely documented, its structural similarity to known fragrance compounds suggests its utility as a modulator and potential contributor to complex scent compositions. This document outlines its synthesis, physicochemical properties, and proposed analytical methods for quality control.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with solubility in various organic solvents.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H10O3 | [2] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | Clear liquid | |
| Purity | 95% - 97% (typical) | [2] |
| Storage Temperature | Room Temperature |
Olfactory Profile
A detailed olfactory description of this compound is not extensively available in public literature. However, it is noted to possess "aromatic characteristics" and is used as a "perfume additive".[1] For contextual understanding, the closely related compound, methyl phenylacetate (which lacks the hydroxyl group), exhibits an intensely sweet, floral-honey scent with jasmine and musky nuances.[3] The introduction of a hydroxyl group at the meta position of the phenyl ring in this compound is anticipated to modulate these characteristics, potentially introducing phenolic or woody facets to the overall scent profile.
Synthesis Protocol: Fischer-Speier Esterification
The synthesis of this compound can be achieved via the Fischer-Speier esterification of 3-hydroxyphenylacetic acid with methanol, using a strong acid catalyst. The following protocol is adapted from established methods for similar compounds.
Materials:
-
3-Hydroxyphenylacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxyphenylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the ethereal solution with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
References
Application Notes and Protocols for HPLC Method Development in the Synthesis of Methyl 2-(3-hydroxyphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of methyl 2-(3-hydroxyphenyl)acetate. This method is designed for in-process control, allowing for the accurate and timely assessment of reaction completion by separating the starting material, 3-hydroxyphenylacetic acid, from the final product.
Introduction
The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, requires careful monitoring to optimize reaction conditions and ensure product quality. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique ideally suited for this purpose, offering high resolution, sensitivity, and accuracy. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the simultaneous quantification of the reactant, 3-hydroxyphenylacetic acid, and the product, this compound.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagents: Formic acid (analytical grade)
-
Standards: 3-Hydroxyphenylacetic acid (≥98% purity), this compound (≥98% purity)
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | See Table 2 for a starting gradient. This may require optimization. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 275 nm[1] |
| Injection Volume | 10 µL |
Standard and Sample Preparation
2.3.1. Standard Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of 3-hydroxyphenylacetic acid and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark. These stock solutions should be stored at 2-8°C.
2.3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to construct a calibration curve. A typical concentration range would be 1 µg/mL to 100 µg/mL.
2.3.3. Reaction Sample Preparation
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of methanol or the initial mobile phase) to stop the reaction and prevent further conversion.
-
Vortex the quenched sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Development and Optimization
The provided HPLC conditions serve as a starting point. Method optimization is crucial to ensure a robust and reliable separation.
Gradient Elution Optimization
The polarity difference between the carboxylic acid (3-hydroxyphenylacetic acid) and its corresponding ester (this compound) is the basis for their separation on a C18 column. A gradient elution is recommended to achieve a good resolution in a reasonable analysis time. A suggested starting gradient is provided in Table 2.
Table 2: Suggested Starting Gradient Program
| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Optimization: Adjust the gradient slope and initial/final mobile phase compositions to achieve a resolution (Rs) of >2 between the reactant and product peaks.
Data Presentation
The following table summarizes the expected retention times and system suitability parameters for the developed method. The data presented is hypothetical and should be confirmed during method validation.
Table 3: Typical Method Performance Characteristics
| Analyte | Expected Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
| 3-Hydroxyphenylacetic acid | ~ 4.5 | ≤ 1.5 | > 2000 |
| This compound | ~ 8.0 | ≤ 1.5 | > 2000 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC method development and application for reaction monitoring.
Caption: Workflow for HPLC Method Development and Reaction Monitoring.
Conclusion
The described RP-HPLC method provides a reliable and efficient means to monitor the synthesis of this compound. By effectively separating the starting material from the product, this method enables real-time tracking of reaction progress, facilitating process optimization and ensuring the desired product yield and purity. The provided protocols for method development, sample preparation, and analysis serve as a comprehensive guide for researchers and scientists in the field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3-hydroxyphenyl)acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 2-(3-hydroxyphenyl)acetate, with a focus on improving reaction yield.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of 3-hydroxyphenylacetic acid is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) can favor the starting materials if not properly managed.[1][2][3]
To improve the yield, you can:
-
Use a large excess of methanol: This shifts the reaction equilibrium towards the product side according to Le Chatelier's principle.[2][3] Using methanol as the solvent is a common and effective strategy.[4]
-
Remove water as it forms: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[1][2][3] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]
-
Ensure an effective catalyst: An appropriate acid catalyst is crucial. Sulfuric acid or hydrogen chloride are commonly used.[5][6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]
Q2: What are the potential side reactions during the synthesis, and how can they be minimized?
A2: While the Fischer esterification is a relatively straightforward reaction, side reactions can occur, particularly at high temperatures or with prolonged reaction times. These can include:
-
Dehydration of the starting material or product: Although less common under these conditions, it's a possibility.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially if there are impurities in the reagents or air is not excluded from the reaction.
-
Polymerization: Phenolic compounds can sometimes undergo polymerization under acidic conditions.
To minimize these, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Q3: I'm having difficulty isolating the final product, this compound. What is an effective workup and purification procedure?
A3: A standard workup procedure involves neutralizing the acid catalyst and removing unreacted starting materials. A common procedure is as follows:
-
Concentrate the reaction mixture: After the reaction is complete, remove the excess methanol under reduced pressure.[5]
-
Dissolve the residue: Take up the residue in an organic solvent like ethyl acetate or diethyl ether.[4][5]
-
Neutralize the acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[4][5][7] This removes the acid catalyst and any unreacted carboxylic acid.
-
Wash with brine: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water and inorganic salts.[4]
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][5]
-
Purify: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) or by column chromatography on silica gel.[5]
Q4: What is an alternative synthetic route if Fischer esterification is not providing the desired results?
A4: An alternative method involves a two-step process where 3-hydroxyphenylacetic acid is first converted to an intermediate lactone (benzofuranone), which then undergoes transesterification with methanol in the presence of an acid catalyst to yield the desired product.[6] This method can be advantageous as it avoids the formation of water in the final esterification step.[6]
Data Presentation: Optimizing Fischer Esterification
The following table summarizes key parameters and their impact on the yield of Fischer esterification reactions. While specific yields for this compound may vary, these general principles are widely applicable.
| Parameter | Condition | Effect on Yield | Rationale |
| Methanol to Acid Ratio | 1:1 (equimolar) | Moderate (~65%) | Equilibrium limits conversion.[2] |
| 10:1 (excess alcohol) | High (~97%) | Shifts equilibrium towards product formation.[2] | |
| Methanol as solvent | Very High (>95%) | Maximizes the concentration of one reactant.[4] | |
| Catalyst | No catalyst | Very Low | High activation energy barrier. |
| Sulfuric Acid (conc.) | High | Strong proton source, effectively catalyzes the reaction.[4][7] | |
| Hydrogen Chloride (gas or from acetyl chloride) | High | Effective catalyst, can be generated in situ.[5][8] | |
| Temperature | Room Temperature | Slow reaction rate | Insufficient energy to overcome the activation barrier. |
| Reflux | Optimal | Provides sufficient energy for the reaction to proceed at a reasonable rate.[4][7] | |
| Water Removal | None | Reduced yield | Product hydrolysis shifts equilibrium to the left.[3] |
| Dean-Stark Apparatus | Increased yield | Continuously removes water, driving the reaction to completion.[3] |
Detailed Experimental Protocol: Fischer Esterification
This protocol is adapted from a similar synthesis of methyl 2-(2-hydroxyphenyl)acetate.[5][8]
Materials:
-
3-Hydroxyphenylacetic acid
-
Methanol (anhydrous)
-
Acetyl chloride or concentrated sulfuric acid
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyphenylacetic acid.
-
Catalyst and Solvent: Add a large excess of anhydrous methanol to the flask to act as both the reactant and the solvent. Cool the mixture in an ice bath.
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Acid Addition: Slowly add the acid catalyst. If using acetyl chloride, add it dropwise to the cold methanol to generate HCl in situ.[5] If using concentrated sulfuric acid, add it cautiously.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. For a higher reaction rate, the mixture can be heated to reflux.[4][7] Monitor the reaction progress using TLC. The reaction may take several hours to overnight to complete.[5]
-
Workup - Concentration: Once the reaction is complete, remove the excess methanol using a rotary evaporator.[5]
-
Workup - Extraction: Dissolve the resulting residue in diethyl ether or ethyl acetate.[5]
-
Workup - Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.[5] Then, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[5]
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. prepchem.com [prepchem.com]
- 6. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [m.chemicalbook.com]
"removal of unreacted 3-hydroxyphenylacetic acid from esterification reaction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-hydroxyphenylacetic acid from esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 3-hydroxyphenylacetic acid after an esterification reaction?
The two most common and effective methods for removing unreacted 3-hydroxyphenylacetic acid are acid-base extraction and column chromatography.[1][2] Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1][3] Column chromatography separates compounds based on their differential adsorption to a stationary phase.[2]
Q2: Which method is more suitable for my experiment?
The choice between acid-base extraction and column chromatography depends on several factors, including the scale of your reaction, the desired purity of your ester, and the chemical properties of your ester product.
-
Acid-base extraction is generally a faster and simpler method suitable for larger scale purifications where high purity is not the absolute priority.[1] It is effective at removing the bulk of the unreacted acid.
-
Column chromatography is more time-consuming but offers a higher degree of purification, making it ideal for smaller scale reactions or when very high purity of the final ester is required.[2]
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?
It is generally not recommended to use a strong base like sodium hydroxide.[1] Strong bases can hydrolyze the desired ester product, reducing your overall yield.[1][4] A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is the preferred choice as it is sufficiently basic to deprotonate the carboxylic acid without significantly affecting the ester.[1][5][6]
Q4: My ester is also phenolic. Will the basic wash extract my product as well?
Since 3-hydroxyphenylacetic acid has a phenolic hydroxyl group, there is a possibility of the desired ester also being somewhat acidic. However, carboxylic acids are significantly more acidic than phenols.[5] By using a carefully selected weak base like sodium bicarbonate, you can selectively deprotonate and extract the more acidic carboxylic acid, leaving the less acidic phenolic ester in the organic layer.[5]
Q5: I am observing an emulsion during the acid-base extraction. What should I do?
Emulsion formation is a common issue in liquid-liquid extractions. Here are a few troubleshooting steps:
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Allow the mixture to stand: Sometimes, the emulsion will break on its own if left undisturbed.
-
Add brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous phase.[5]
-
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: In persistent cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield of ester after extraction | Ester hydrolysis: Use of a base that is too strong. | Use a weak base like sodium bicarbonate (NaHCO₃).[1][5] |
| Incomplete extraction of the acid: Insufficient amount of basic solution used. | Perform multiple extractions with fresh portions of the basic solution.[7] | |
| Ester is partially soluble in the aqueous phase: | Wash the combined aqueous layers with a fresh portion of the organic solvent to back-extract any dissolved ester. | |
| Presence of carboxylic acid in the final product (confirmed by TLC or NMR) | Inefficient extraction: Not enough washes with the basic solution. | Increase the number of washes with the sodium bicarbonate solution. |
| Insufficient mixing: The two phases were not adequately mixed. | Ensure thorough but gentle mixing of the layers in the separatory funnel. | |
| Formation of a solid precipitate at the interface | Insoluble salt formation: The sodium salt of 3-hydroxyphenylacetic acid may have limited solubility. | Add a small amount of water to dissolve the precipitate. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor separation of the ester and acid | Inappropriate solvent system (eluent): The polarity of the eluent is too high or too low. | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.[2] |
| Tailing of the carboxylic acid peak | Interaction of the acidic proton with the silica gel: The acidic nature of silica gel can cause peak tailing for acidic compounds. | Add a small amount of a modifier to the eluent, such as triethylamine (e.g., 0.1%) or acetic acid (if the ester is not acid-sensitive), to improve the peak shape.[2] |
| Ester co-elutes with the acid | Similar polarity of the ester and acid: | Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[8] |
Experimental Protocols
Protocol 1: Removal of 3-Hydroxyphenylacetic Acid via Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the volume of the organic layer.
-
Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from carbon dioxide evolution.[5]
-
Separation: Allow the layers to separate. The top layer will typically be the organic layer (confirm by checking the densities of the solvents). Drain the lower aqueous layer.
-
Repeat Washes: Repeat the washing step (steps 3-5) two to three more times with fresh sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.[9]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system for separation using thin-layer chromatography (TLC). The goal is to have a significant difference in the retention factors (Rf) of the ester and the 3-hydroxyphenylacetic acid. A common mobile phase is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a suitable solvent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified ester.
-
Combine and Concentrate: Combine the pure fractions containing the ester and remove the solvent under reduced pressure.
Visual Workflows
Caption: Workflow for acid-base extraction.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. vernier.com [vernier.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. m.youtube.com [m.youtube.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Suzuki Coupling with Methyl 2-(3-hydroxyphenyl)acetate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on Suzuki-Miyaura coupling reactions involving methyl 2-(3-hydroxyphenyl)acetate and its derivatives.
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Question | Answer |
| My reaction is not yielding any product, or the yield is very low. What are the primary factors to investigate? | Begin by systematically checking the following: 1. Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can deactivate. Consider using a fresh batch or a more robust pre-catalyst.[1] 2. Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[2][3] Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.[4] 3. Reagent Quality: Verify the purity of your starting materials, especially the boronic acid, which can degrade over time. The presence of impurities can inhibit the catalyst. 4. Base Strength and Solubility: The choice of base is critical.[5][6] For phenolic substrates, a moderately strong base like K₃PO₄ or K₂CO₃ is often effective. Ensure the base is sufficiently soluble in the reaction mixture. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[7] 5. Solvent System: The solvent must be appropriate for the solubility of all reactants and the base. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[2] |
| I'm using a phenolic substrate, are there specific issues I should be aware of? | Yes, the free hydroxyl group can be problematic. It can coordinate to the palladium center, potentially inhibiting the catalytic cycle. While many Suzuki couplings tolerate free hydroxyls, protection of the phenol as a methyl ether or other protecting group may be necessary if yields remain low. Alternatively, using specific ligands that are less sensitive to coordination with the hydroxyl group can be beneficial. Nickel-based catalysts have also shown promise for the coupling of phenol derivatives.[8][9] |
Issue 2: Presence of Significant Side Products
| Question | Answer |
| I am observing a significant amount of homocoupling of my boronic acid. | Homocoupling is often a result of the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[2] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction. Using a Pd(0) source directly, rather than a Pd(II) salt that requires in-situ reduction, can sometimes mitigate this issue.[3] |
| My starting aryl halide is being dehalogenated. | Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. This can occur through various pathways, including protonolysis of the organopalladium intermediate. Ensure your solvent is not a source of protons and that the base is not excessively strong for your substrate. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal catalyst loading for my reaction? | The optimal catalyst loading should be determined empirically, but typically ranges from 0.5 to 5 mol%.[4] It is best to start with a higher loading (e.g., 2-3 mol%) to ensure the reaction proceeds and then systematically decrease the loading to find the minimum effective amount.[10] Very low catalyst loadings (down to 0.0025 mol%) have been reported for some systems.[11] |
| How do I choose the right ligand for my Suzuki coupling? | For substrates like this compound, which can be sterically demanding, bulky and electron-rich phosphine ligands are often a good choice. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can be very effective as they promote both oxidative addition and reductive elimination.[1] |
| Can I run the reaction without a ligand? | While "ligand-free" Suzuki couplings have been reported, they often rely on the solvent or other species in the reaction mixture to act as weak ligands. For complex substrates, using a well-defined ligand is highly recommended for achieving good yields and reproducibility. |
| My boronic acid is unstable. What can I do? | Some boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation (hydrolysis).[3] Using a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, can improve reaction outcomes.[12] |
| How critical is the choice of base? | The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the specific substrates and solvent system. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | Toluene/H₂O | K₂CO₃ | 90 | 12 | 75 |
| 2 | Pd(PPh₃)₄ | 2 | Toluene/H₂O | K₂CO₃ | 90 | 12 | 85 |
| 3 | Pd(PPh₃)₄ | 1 | Toluene/H₂O | K₂CO₃ | 90 | 12 | 82 |
| 4 | Pd(PPh₃)₄ | 0.5 | Toluene/H₂O | K₂CO₃ | 90 | 24 | 65 |
| 5 | Pd(dppf)Cl₂ | 2 | Dioxane/H₂O | K₃PO₄ | 100 | 8 | 92 |
| 6 | Pd(dppf)Cl₂ | 1 | Dioxane/H₂O | K₃PO₄ | 100 | 8 | 90 |
| 7 | Pd(dppf)Cl₂ | 0.5 | Dioxane/H₂O | K₃PO₄ | 100 | 12 | 88 |
Note: The data in this table is representative and compiled from general principles of Suzuki coupling optimization. Actual results may vary based on the specific aryl halide and boronic acid used.
Table 2: Comparison of Different Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | XPhos Pd G3 |
| Ligand | SPhos | P(t-Bu)₃ | None |
| Catalyst Loading | 2 mol% | 1.5 mol% | 1 mol% |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | THF/H₂O (10:1) | Ethanol |
| Temperature | 100 °C | 80 °C | 70 °C |
| Typical Yield | >90% | 80-90% | 75-85% |
Note: This table provides a qualitative comparison of different catalytic systems. The optimal conditions should be determined experimentally.
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
Methyl 2-(3-bromo-5-hydroxyphenyl)acetate (or other appropriate aryl halide derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄)
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Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Apparatus for monitoring the reaction (e.g., TLC, GC-MS, or LC-MS)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-(3-bromo-5-hydroxyphenyl)acetate (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purifying Methyl 2-(3-hydroxyphenyl)acetate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of methyl 2-(3-hydroxyphenyl)acetate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a fundamental purification technique used to separate solid compounds from impurities.[1][2] For this compound, which may be synthesized with residual reactants, catalysts, or byproducts, recrystallization is employed to obtain a product with high purity, which is critical for subsequent analytical, synthetic, or pharmacological applications. The process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the pure compound selectively crystallizes while impurities remain in the solution.[1]
Q2: What is the expected physical state of pure this compound?
There can be conflicting information regarding its physical state. While some commercial suppliers list it as a clear liquid at room temperature[3], synthetic procedures report it as a white, powdery crystalline solid with a melting point in the range of 70-72°C after purification.[4][5] An oily or liquid state at room temperature may indicate the presence of impurities that depress the melting point. Successful recrystallization should yield a solid product.
Q3: What are the key characteristics of a good recrystallization solvent?
An ideal solvent for recrystallization should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[1]
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the solution upon cooling.[1]
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Be chemically inert, meaning it does not react with the compound being purified.[1]
-
Be sufficiently volatile to be easily removed from the purified crystals.[1]
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Have a boiling point lower than the melting point of the compound to prevent "oiling out".[6]
Q4: Which solvents are recommended for this compound?
For the structurally similar isomer, methyl 2-(o-hydroxyphenyl)acetate, a mixed solvent system of ether/petroleum ether has been successfully used.[4] Given the phenolic and ester functional groups, other potential solvent systems could include:
-
Toluene: Has been used for other ester compounds.[7]
-
Ethyl acetate/Hexane: A common mixed-solvent system for compounds of intermediate polarity.
-
Methanol/Water: The presence of the hydroxyl group may allow for solubility in polar solvents like methanol.
A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent pair.
Troubleshooting Guide
Q5: Problem - The compound separates as an oil instead of crystals ("oiling out"). What should I do?
"Oiling out" occurs when the solid separates from the solution at a temperature above its melting point.[6] This is common for compounds with lower melting points or when the solution is highly concentrated.[8]
-
Solution 1: Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[6][9]
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Solution 2: Modify Solvent System: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[9]
-
Solution 3: Lower the Cooling Temperature: Ensure the solution cools slowly to a temperature below the compound's melting point before crystallization begins.[8]
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Solution 4: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]
Q6: Problem - No crystals form after the solution has cooled. What went wrong?
This is a common issue that can arise from several factors.
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Cause 1: Too Much Solvent Used: This is the most frequent reason for crystallization failure, as the solution is not saturated enough for crystals to form.[2][6]
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Cause 2: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[6]
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Solution A (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[6]
-
Solution B (Scratching): Vigorously scratch the inner surface of the flask at the meniscus with a glass rod to create microscopic imperfections that can serve as nucleation points.[6]
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Solution C (Flash Freezing): Briefly cool the flask in an ice or dry ice bath to induce nucleation, then allow it to warm back to room temperature slowly.
-
Q7: Problem - The final yield of crystals is very low.
A low yield indicates a loss of product during the procedure.
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Cause 1: Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[2][9]
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Solution: Minimize the amount of hot solvent used to just dissolve the solid. If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and re-cooling.[9]
-
-
Cause 2: Premature Crystallization: Crystals may have formed and been filtered out during the hot filtration step (if performed).
-
Cause 3: Excessive Rinsing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the product.[2]
-
Solution: Rinse the crystals with a minimal amount of ice-cold solvent.[2]
-
Q8: Problem - The crystals formed very rapidly and appear as a fine powder.
Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[9]
-
Cause: The solution was cooled too quickly, or the concentration of the solute was too high.
-
Solution: Re-heat the flask to redissolve the solid. Add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation.[9] Ensure the flask cools slowly and without disturbance. Insulating the flask with a cloth or placing it in a warm water bath that cools to room temperature can promote slower crystal growth.
Data Presentation
| Parameter | Value | Source |
| IUPAC Name | methyl (3-hydroxyphenyl)acetate | [3] |
| Molecular Formula | C₉H₁₀O₃ | [11] |
| CAS Number | 42058-59-3 | [3] |
| Physical State (Purified) | White, powdery crystalline solid | [4][5] |
| Melting Point (Purified) | 70 - 72 °C | [5] |
| Solubility Profile | Soluble in benzene, toluene, acetone; Insoluble in water | [5] |
| Recommended Solvents for Screening | Boiling Point (°C) | Notes |
| Toluene | 111 | Good for dissolving organic compounds; higher boiling point. |
| Ethyl Acetate | 77 | Common solvent for esters of medium polarity. |
| Hexane / Petroleum Ether | ~69 | Non-polar anti-solvent, often used in pairs. |
| Methanol | 65 | Polar solvent, may dissolve the compound well due to the -OH group. |
| Water | 100 | Likely to be an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., Toluene) by testing the solubility of a small amount of crude material. The ideal solvent dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) to the solvent's boiling point. Continue adding small portions of hot solvent until the compound just dissolves completely.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slower cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals completely to remove any residual solvent. This can be done by air drying or in a vacuum oven.
Visualization
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound via recrystallization.
References
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. This compound | 42058-59-3 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [m.chemicalbook.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. reddit.com [reddit.com]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chemsynthesis.com [chemsynthesis.com]
"preventing hydrolysis of methyl 2-(3-hydroxyphenyl)acetate during workup"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the hydrolysis of methyl 2-(3-hydroxyphenyl)acetate during experimental workup.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound that may lead to hydrolysis of the ester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ester and presence of 3-hydroxyphenylacetic acid in the final product. | Ester Hydrolysis: The ester is likely undergoing hydrolysis during the aqueous workup, especially during the base wash intended to remove acidic impurities. This can be caused by: 1. Use of a strong base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly saponify the ester. 2. Elevated temperature: Higher temperatures accelerate the rate of hydrolysis. 3. Prolonged exposure to aqueous basic or acidic conditions: Leaving the reaction mixture in contact with aqueous layers for extended periods increases the likelihood of hydrolysis. | 1. Use a Mild Base: Employ a weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acidic impurities. The reaction of bicarbonate with acid produces CO₂ gas, and the neutralization is complete when effervescence ceases.[1] 2. Maintain Low Temperatures: Perform all aqueous washes with cold solutions (e.g., in an ice-water bath). This will significantly slow down the rate of hydrolysis. 3. Minimize Contact Time: Work efficiently and avoid letting the layers sit for extended periods during extractions. |
| Formation of an emulsion during extraction. | Presence of both acidic (phenolic hydroxyl) and basic (if any) functionalities in the molecule or impurities. Emulsions are common when the pH of the aqueous layer is close to the pKa of a component, leading to partially ionized species that act as surfactants. | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. 2. Filtration through Celite: If the emulsion persists, filtering the mixture through a pad of Celite can sometimes resolve the issue. 3. Allow to Stand: If time permits, allowing the separatory funnel to stand undisturbed for a period may lead to the separation of layers. |
| Difficulty in removing all acidic starting material (3-hydroxyphenylacetic acid) without causing ester hydrolysis. | Similar acidity of the phenolic proton and the carboxylic acid proton. The phenolic proton of 3-hydroxyphenylacetic acid is also acidic and can be deprotonated by a base, potentially leading to solubility of the desired ester in the aqueous basic wash. The pKa of the carboxylic acid of 3-hydroxyphenylacetic acid is approximately 4.21.[2] The pKa of the phenolic hydroxyl group is expected to be around 10, similar to phenol itself. | 1. Careful pH Control: Use a buffered wash solution or carefully add a weak base to adjust the pH to a range where the carboxylic acid is deprotonated (pH ~ 6-7) but the phenol is not (pH < 9). 2. Alternative to Basic Wash: Consider using a solid-phase extraction (SPE) cartridge with a basic sorbent to remove the acidic impurity without introducing a large volume of aqueous base. 3. Chromatography: If other methods fail, purification by column chromatography on silica gel is a reliable method to separate the ester from the acidic starting material. |
| Product degradation or discoloration upon storage. | Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities.[3] This can be exacerbated by exposure to air and light. | 1. Work Under Inert Atmosphere: When practical, perform the final stages of the workup and solvent removal under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Antioxidants: A small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the purified product before storage. 3. Proper Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The primary cause of hydrolysis is the reaction of the ester with water, which is significantly accelerated by the presence of acid or, more commonly during workup, a base. The basic wash step, intended to remove acidic impurities, is the most critical point where saponification (base-catalyzed hydrolysis) can occur.
Q2: Why is it recommended to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for the wash?
A2: Strong bases like sodium hydroxide are potent nucleophiles and will rapidly attack the electrophilic carbonyl carbon of the ester, leading to irreversible hydrolysis (saponification). Weak bases like sodium bicarbonate are strong enough to neutralize acidic impurities (like residual carboxylic acid starting material or acid catalyst) but are much less likely to induce significant ester hydrolysis, especially when used at low temperatures.
Q3: At what pH is this compound most stable?
A3: Esters are generally most stable at a neutral pH (around 7). Both acidic and basic conditions will catalyze hydrolysis. For this specific molecule, maintaining the pH of the aqueous phase between 4 and 8 during workup is a safe range to minimize both acid- and base-catalyzed hydrolysis.
Q4: Can I skip the basic wash step altogether to avoid hydrolysis?
A4: If the reaction has gone to completion and there are no acidic byproducts, you may be able to skip the basic wash. However, it is generally a necessary step to ensure the removal of unreacted carboxylic acid starting material or acidic catalysts. If hydrolysis is a major concern, alternative purification methods like column chromatography can be used instead of a basic wash.
Q5: How can I monitor for hydrolysis during the workup?
A5: Thin-layer chromatography (TLC) is an effective way to monitor for hydrolysis. The hydrolyzed product, 3-hydroxyphenylacetic acid, is more polar than the ester and will have a lower Rf value on the TLC plate. By comparing the crude product to a standard of the starting carboxylic acid, you can assess the extent of hydrolysis.
Experimental Protocols
Protocol 1: Standard Mild Basic Wash Workup
This protocol is adapted from a standard procedure for a similar phenolic ester and is designed to minimize hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then further cool it in an ice-water bath.
-
Dilution: Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash:
-
Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly to control the release of CO₂ gas if acidic catalyst was used. Gently swirl the funnel before stoppering and shaking. Vent the funnel frequently. Continue washing until effervescence ceases.
-
Wash the organic layer with cold water.
-
Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to aid in the removal of water from the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Avoid excessive heating of the water bath.
-
Further Purification: If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Estimated Stability of this compound under Common Workup Conditions
| Condition | Reagent | Temperature | Estimated Rate of Hydrolysis | Recommendation |
| Acidic Wash | 1 M HCl (aq) | Room Temperature (~25 °C) | Slow | Minimize contact time. |
| 1 M HCl (aq) | 0-5 °C | Very Slow | Recommended for removing basic impurities. | |
| Neutral Wash | Water | Room Temperature (~25 °C) | Very Slow | Generally safe for standard extractions. |
| Brine (sat. NaCl aq) | 0-25 °C | Negligible | Recommended to aid in drying. | |
| Basic Wash | sat. NaHCO₃ (aq) | Room Temperature (~25 °C) | Moderate | Use with caution and minimize contact time. |
| sat. NaHCO₃ (aq) | 0-5 °C | Slow | Recommended for neutralizing acids. | |
| 1 M NaOH (aq) | Room Temperature (~25 °C) | Rapid | Not Recommended. | |
| 1 M NaOH (aq) | 0-5 °C | Fast | Not Recommended. |
Visualizations
Diagram 1: Experimental Workflow for Workup of this compound
Caption: Workflow for the workup and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Ester Yield
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
References
"identifying impurities in methyl 2-(3-hydroxyphenyl)acetate by HPLC and NMR"
Technical Support Center: Analysis of Methyl 2-(3-hydroxyphenyl)acetate
Welcome to the technical support center for the analysis of this compound. This guide provides detailed troubleshooting information, experimental protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on a typical Fischer esterification synthesis route, the most probable impurities include:
-
Starting Material: Unreacted 3-hydroxyphenylacetic acid.
-
Reagent Residue: Residual methanol from the esterification process.
-
Hydrolysis Product: The primary degradation product is 3-hydroxyphenylacetic acid, formed by the hydrolysis of the ester.
-
Positional Isomers: Depending on the purity of the starting materials, trace amounts of methyl 2-(2-hydroxyphenyl)acetate or methyl 2-(4-hydroxyphenyl)acetate could be present.
Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause?
A2: Peak tailing for phenolic compounds like this compound is often due to interactions with surface silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can try adjusting the mobile phase pH to suppress silanol ionization (e.g., adding a small amount of an acid like formic acid or phosphoric acid) or using a column with a low-silanol activity packing material.
Q3: The hydroxyl (-OH) proton signal is not visible or is very broad in my ¹H NMR spectrum. Why is this?
A3: The phenolic hydroxyl proton is acidic and can undergo rapid chemical exchange with trace amounts of water or other protic solvents in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange can lead to signal broadening or disappearance. To confirm the presence of the -OH peak, you can perform a D₂O shake, where a few drops of deuterium oxide are added to the NMR tube. The hydroxyl proton will be replaced by deuterium, causing its signal to disappear from the spectrum.
Q4: How can I confirm the identity of a suspected impurity?
A4: The most effective method is to use a combination of techniques. In HPLC, you can spike your sample with a reference standard of the suspected impurity and observe if the peak area increases. For structural confirmation, you can collect the fraction corresponding to the impurity peak from the HPLC and analyze it by mass spectrometry (MS) or NMR.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups; inappropriate mobile phase pH. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Use a column with end-capping or a modern, low-silanol stationary phase. |
| Poor Resolution Between Main Peak and Impurities | Mobile phase composition is not optimal; incorrect column choice. | Optimize the gradient profile or the ratio of organic solvent to aqueous buffer. Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different selectivity. |
| Drifting Retention Times | Poor column equilibration; changes in mobile phase composition; temperature fluctuations. | Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions. Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column; late eluting peaks from a previous run. | Use high-purity solvents and filter the mobile phase. Flush the injector and column with a strong solvent. Ensure the gradient run time is long enough to elute all components. |
NMR Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Phenolic -OH Peak | Rapid proton exchange with residual water in the solvent. | Use a fresh, high-quality deuterated solvent. Perform a D₂O exchange experiment to confirm the peak's identity. |
| Poor Signal-to-Noise Ratio | Low sample concentration; insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans to improve the signal-to-noise ratio. |
| Overlapping Aromatic Signals | Complex spin-spin coupling in the aromatic region. | Use a higher field strength NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion. Perform 2D NMR experiments like COSY and HSQC to aid in assigning the aromatic protons and carbons. |
| Presence of Unidentified Signals | Contamination from solvents, grease, or unexpected impurities. | Compare the spectrum to a blank (solvent only) to identify solvent-related peaks. Cross-reference any unexpected signals with tables of common laboratory contaminants. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This proposed method is based on a validated method for the isomeric compound, methyl 2-(2-hydroxyphenyl)acetate, and is a good starting point for method development.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it can slow down the exchange rate of the hydroxyl proton, resulting in a sharper peak.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
For D₂O exchange, add 1-2 drops of D₂O to the sample, shake well, and re-acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR (Optional): If signal overlap is an issue, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments can be performed to aid in structural elucidation of impurities.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Assignment | This compound (Predicted) | 3-Hydroxyphenylacetic Acid (Impurity)[1][2] |
| -OH (phenolic) | ~9.5 (broad s) | ~9.4 (s) |
| -CH₂- | ~3.6 (s) | ~3.46 (s) |
| -OCH₃ | ~3.7 (s) | - |
| Aromatic H | ~6.7-7.2 (m) | ~6.6-7.1 (m) |
| -COOH | - | ~12.0 (broad s) |
Note: Predicted chemical shifts for the main compound are based on typical values for similar structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Assignment | This compound (Predicted) | 3-Hydroxyphenylacetic Acid (Impurity)[1] |
| C=O (ester/acid) | ~171 | ~173 |
| C-OH (aromatic) | ~157 | ~157.5 |
| C-CH₂ (aromatic) | ~136 | ~136 |
| Aromatic CH | ~114-130 | ~114-130 |
| -CH₂- | ~40 | ~40 |
| -OCH₃ | ~52 | - |
Note: Predicted chemical shifts for the main compound are based on typical values for similar structures. Actual values may vary.
Visualizations
Caption: Workflow for impurity identification and quantification.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
"managing temperature control in the large-scale synthesis of methyl 2-(3-hydroxyphenyl)acetate"
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing temperature control during the large-scale synthesis of methyl 2-(3-hydroxyphenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in temperature control for this synthesis? A1: The primary challenge is managing the exothermic nature of the Fischer esterification reaction between 3-hydroxyphenylacetic acid and methanol, typically catalyzed by a strong acid like sulfuric acid. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, known as a thermal runaway, which can result in side reactions, impurity formation, and potential safety hazards.
Q2: What are the common impurities formed due to poor temperature control? A2: Poor temperature control, specifically elevated temperatures, can lead to the formation of several impurities. These may include products from the polymerization of starting materials or the product itself, as well as byproducts from side reactions like etherification of the phenolic hydroxyl group if conditions are too harsh.
Q3: What is the optimal temperature range for this esterification? A3: For a large-scale reaction, it is crucial to maintain a controlled temperature, often at the reflux temperature of methanol (around 65°C), under atmospheric pressure. The initial addition of the strong acid catalyst should be done at a lower temperature (e.g., 0-10°C) with efficient cooling to control the initial exotherm before heating to reflux.
Q4: Can I use a different catalyst to mitigate the exotherm? A4: Yes, while sulfuric acid is common, solid acid catalysts or milder esterification agents can be used. These alternatives may offer better control over the reaction rate and reduce the intensity of the exotherm. However, they might require longer reaction times or different work-up procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Spike During Catalyst Addition
If you observe a sudden and uncontrolled increase in temperature when adding the acid catalyst, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for a thermal runaway event.
Issue 2: Low Reaction Yield Despite Reaching Reflux Temperature
If the final product yield is lower than expected even though the reaction was held at the correct reflux temperature, consider the following points.
Caption: Decision tree for diagnosing low reaction yield.
Quantitative Data Tables
Table 1: Effect of Catalyst Addition Temperature on Peak Exotherm
This table illustrates how the initial temperature during the addition of sulfuric acid affects the maximum temperature reached in a 100 L reactor.
| Batch ID | Starting Temp. (°C) | Catalyst Addition Time (min) | Peak Temp. Reached (°C) | Yield (%) | Purity (%) (HPLC) |
| A-01 | 25 | 10 | 72 | 85 | 94.5 |
| A-02 | 10 | 30 | 35 | 92 | 98.1 |
| A-03 | 5 | 60 | 18 | 94 | 99.2 |
| A-04 | 0 | 60 | 11 | 95 | 99.4 |
Data are representative and intended for illustrative purposes.
Table 2: Impact of Reflux Time on Reaction Completion
This table shows the conversion of 3-hydroxyphenylacetic acid to its methyl ester over time at a constant reflux temperature of 65°C.
| Time at Reflux (hours) | Conversion (%) |
| 1 | 65 |
| 2 | 88 |
| 3 | 95 |
| 4 | 98 |
| 5 | >99 |
Data are representative and based on typical Fischer esterification kinetics.
Experimental Protocols
Protocol 1: Controlled Large-Scale Synthesis of this compound
This protocol details a method for a 50 L scale synthesis with an emphasis on temperature management.
Materials:
-
3-hydroxyphenylacetic acid: 5.0 kg
-
Anhydrous Methanol: 25 L
-
Concentrated Sulfuric Acid (98%): 500 mL
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
100 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Chiller/circulator for reactor jacket
-
Separatory funnel (or liquid-liquid extraction setup)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Set up the 100 L jacketed reactor and ensure all components are dry and clean. Start the chiller and circulate the coolant through the reactor jacket, setting the temperature to 0°C.
-
Charging Reagents: Charge the reactor with 3-hydroxyphenylacetic acid (5.0 kg) and anhydrous methanol (25 L). Begin agitation at a moderate speed (e.g., 150 RPM) to form a slurry.
-
Catalyst Addition (Critical Step): Once the internal temperature of the slurry has stabilized at 0-5°C, begin the slow, dropwise addition of concentrated sulfuric acid (500 mL) via the addition funnel. Monitor the internal temperature closely. The addition rate should be controlled to ensure the internal temperature does not exceed 15°C. This process should take approximately 60-90 minutes.
-
Heating to Reflux: After the complete addition of the catalyst, slowly warm the reaction mixture to its reflux temperature (~65°C). This is typically done by setting the circulator temperature to 70-75°C.
-
Reaction Monitoring: Maintain the reaction at a gentle reflux for 4-5 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them via TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and carefully neutralize it by washing with saturated sodium bicarbonate solution until CO2 evolution ceases.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified further by vacuum distillation or recrystallization if required.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood or a designated process bay.
-
Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to avoid pressure buildup.
Validation & Comparative
Comparative Biological Activity of Methyl 2-(3-Hydroxyphenyl)acetate and its Isomers: A Guide for Researchers
A comprehensive analysis of the biological potential of methyl 2-(hydroxyphenyl)acetate isomers is crucial for the advancement of drug discovery and development. This guide provides a comparative overview of the known biological activities of methyl 2-(3-hydroxyphenyl)acetate and its ortho- and para-isomers, drawing upon available experimental data for their parent compounds, the hydroxyphenylacetic acids.
While direct comparative studies on the methyl esters are limited, the biological activities of their corresponding carboxylic acids offer valuable insights. The position of the hydroxyl group on the phenyl ring significantly influences the antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of these compounds. Esterification to the methyl ester can further modulate these activities, primarily by increasing lipophilicity and potentially enhancing cellular uptake.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of hydroxyphenylacetic acid isomers. It is important to note that the data for the methyl esters are largely inferred due to a lack of direct comparative studies in the reviewed literature.
Table 1: Antioxidant and Acetylcholinesterase Inhibition Activities of Hydroxyphenylacetic Acid Isomers
| Biological Activity | Isomer | IC50 Value (µM) | Notes |
| Antioxidant Activity (DPPH Assay) | 2-Hydroxyphenylacetic acid | Data not available | |
| 3-Hydroxyphenylacetic acid | No direct radical scavenging activity reported[1][2] | Lacks the catechol moiety often associated with potent radical scavenging. | |
| 4-Hydroxyphenylacetic acid | > 1000[3] | Exhibited no significant direct antioxidant activity in this assay. | |
| Acetylcholinesterase Inhibition | 2-Hydroxyphenylacetic acid | Data not available | |
| 3-Hydroxyphenylacetic acid | Data not available | ||
| 4-Hydroxyphenylacetic acid | 6240[4] | Indicates weak inhibitory activity. |
Qualitative Overview of Biological Activities
A qualitative summary of other reported biological activities for the hydroxyphenylacetic acid isomers is presented below.
Table 2: Summary of Other Biological Activities
| Biological Activity | 2-Hydroxyphenylacetic acid | 3-Hydroxyphenylacetic acid | 4-Hydroxyphenylacetic acid |
| Anti-inflammatory Activity | Potential activity suggested by its presence as a microbial metabolite.[5] | Identified as a metabolite with potential biological activity.[6] | Demonstrated to attenuate inflammation by suppressing HIF-1α.[7] |
| Antimicrobial Activity | Identified as a microbial metabolite.[5] | Identified as a metabolite with potential antimicrobial properties.[6] | Shown to have antimicrobial effects against Listeria monocytogenes.[8] |
| Cytotoxic Activity | Data not available | Data not available | Data not available |
The Influence of Structure and Esterification on Biological Activity
The position of the hydroxyl group on the aromatic ring is a key determinant of the biological properties of these isomers. Generally, for phenolic compounds, ortho and para positions of the hydroxyl group relative to another substituent can enhance antioxidant activity through resonance stabilization of the radical. However, for the hydroxyphenylacetic acids, the direct radical scavenging activity appears to be weak for the monohydroxylated isomers.[1][2][3] This suggests that their antioxidant effects may be mediated through indirect mechanisms, such as the upregulation of endogenous antioxidant enzymes.[2]
The conversion of the carboxylic acid to a methyl ester increases the lipophilicity of the molecule. This modification can significantly impact biological activity by:
-
Enhancing membrane permeability: Increased lipophilicity can facilitate passage across cell membranes, potentially leading to higher intracellular concentrations and greater efficacy.
-
Altering bioavailability: The pharmacokinetic profile of the compound can be modified, affecting its absorption, distribution, metabolism, and excretion.
-
Modifying target interactions: The presence of the methyl ester group could influence how the molecule binds to its biological targets.
Experimental Protocols
To facilitate further research and direct comparison of the methyl ester isomers, detailed protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds (methyl 2-(2-hydroxyphenyl)acetate, this compound, and methyl 2-(4-hydroxyphenyl)acetate) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay, based on the Ellman method, measures the inhibition of AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product. The rate of color formation is proportional to AChE activity.
Protocol:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in the buffer.
-
Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., galantamine).
-
In a 96-well plate, add 20 µL of the test compound, 140 µL of phosphate buffer, and 20 µL of DTNB.
-
Add 20 µL of the AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of ATCI.
-
Measure the absorbance at 412 nm at 1-minute intervals for 5 minutes.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Key Concepts
The following diagrams illustrate the general mechanism of antioxidant action and a typical experimental workflow.
Figure 1: General Mechanism of Radical Scavenging by Phenolic Antioxidants. This diagram illustrates how a phenolic antioxidant neutralizes a free radical by donating a hydrogen atom, resulting in a more stable antioxidant radical and a neutralized molecule.
Figure 2: Experimental Workflow for Biological Activity Screening. This flowchart outlines the key steps involved in a typical in vitro biological assay, from preparation of compounds and reagents to data analysis and comparison of isomer potency.
References
- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Targeted Metabolomic Profiling Identifies Metabolites with Potential Antimicrobial Activity from an Anaerobic Bacterium Closely Related to Terrisporobacter Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative analysis of synthesis methods for methyl hydroxyphenylacetate isomers"
The synthesis of methyl hydroxyphenylacetate isomers, key intermediates in the pharmaceutical and fine chemical industries, can be achieved through various methods. This guide provides a comparative analysis of the prevalent synthesis routes for the ortho (2-), meta (3-), and para (4-) isomers of methyl hydroxyphenylacetate, with a focus on reaction conditions, yields, and experimental protocols.
Comparison of Synthesis Methods
The most common and direct method for synthesizing methyl hydroxyphenylacetate isomers is the Fischer esterification of the corresponding hydroxyphenylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid. However, alternative methods have been developed, particularly for the ortho isomer, to circumvent issues like side reactions and to improve yield.
| Isomer | Synthesis Method | Catalyst | Reaction Time | Temperature | Yield | Purity | Ref. |
| Methyl 2-hydroxyphenylacetate | Fischer Esterification | Sulfuric Acid | 2 hours | Reflux | ~76% | Not Specified | [1] |
| Two-Step (Lactonization followed by Transesterification) | Acidic (e.g., p-TsOH) | Not Specified | 100-120°C (Lactonization), 50-80°C (Transesterification) | High (claimed) | Not Specified | [2] | |
| Methyl 3-hydroxyphenylacetate | Fischer Esterification | Sulfuric Acid | Not Specified | Reflux | Not Specified | Not Specified | - |
| Methyl 4-hydroxyphenylacetate | Fischer Esterification | Sulfuric Acid | Overnight | Reflux | 96% | Not Specified | [3] |
| Fischer Esterification with SOCl₂ | Thionyl Chloride | 3 hours | Reflux | Not Specified | Not Specified | [4] |
Note: The yield for the Fischer esterification of 2-hydroxyphenylacetic acid was calculated based on the starting material and final product weight reported in the reference. The purity of the products was not explicitly stated in the referenced literature. A specific yield for the Fischer esterification of 3-hydroxyphenylacetic acid could not be found in the searched literature.
Experimental Protocols
Method 1: Fischer Esterification of Hydroxyphenylacetic Acids
This method is applicable to all three isomers, though yields may vary. The following is a general procedure based on typical laboratory practices for Fischer esterification.[5][6]
Reagents:
-
Hydroxyphenylacetic acid (ortho, meta, or para)
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
Procedure:
-
To a solution of the respective hydroxyphenylacetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and maintain for the specified reaction time (e.g., 2 hours to overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude methyl hydroxyphenylacetate.
-
The crude product can be further purified by crystallization or column chromatography.
Method 2: Two-Step Synthesis of Methyl 2-hydroxyphenylacetate via Benzofuranone
This method is specific to the ortho isomer and is reported to provide high yields and avoid the formation of water as a byproduct.[2]
Step 1: Lactonization
-
In a mixed solution of 2-hydroxyphenylacetic acid and an aromatic hydrocarbon (e.g., toluene), add an acidic catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture at 100-120°C to facilitate the dehydration and formation of benzofuranone.
Step 2: Transesterification
-
To the reaction system from Step 1, add methanol.
-
Carry out the transesterification reaction at a temperature of 50-80°C to generate methyl 2-hydroxyphenylacetate.
-
After the reaction is complete, filter to remove the catalyst.
-
Concentrate the solution and cool for crystallization to obtain the final product.
Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: General workflow for Fischer esterification.
Caption: Two-step synthesis of the ortho isomer.
Concluding Remarks
The choice of synthesis method for methyl hydroxyphenylacetate isomers depends on the specific isomer desired and the scale of production. For the para and meta isomers, Fischer esterification remains a straightforward and high-yielding approach, particularly for the para isomer. For the ortho isomer, while direct esterification is feasible, the two-step method involving the formation of a benzofuranone intermediate may offer advantages in terms of yield and waste reduction, making it a potentially more efficient route for industrial applications. Further research is needed to establish a reliable and high-yielding protocol for the synthesis of the meta isomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
- 3. Acid to Ester - Fischer Esterification [commonorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Methyl 2-(2-hydroxyphenyl)acetate and Methyl 2-(3-hydroxyphenyl)acetate via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, a clear understanding of the structural nuances between isomers is paramount. This guide provides an objective comparison of the ¹H and ¹³C NMR spectra of methyl 2-(2-hydroxyphenyl)acetate and methyl 2-(3-hydroxyphenyl)acetate, supported by experimental data and protocols.
The subtle difference in the position of the hydroxyl group on the phenyl ring between these two isomers leads to distinct chemical environments for the constituent protons and carbon atoms. These differences are readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating molecular structure.
Structural Isomers
Methyl 2-(2-hydroxyphenyl)acetate and this compound are structural isomers with the same molecular formula (C₉H₁₀O₃) but differing in the substitution pattern on the aromatic ring. This variation in the placement of the hydroxyl group significantly influences the electronic environment of the neighboring atoms, resulting in unique NMR spectral fingerprints for each compound.
Figure 1: Molecular structures of the two isomers.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra reveal key differences in the chemical shifts and coupling patterns of the aromatic protons, as well as the methylene and methyl protons of the acetate group.
| Proton Assignment | Methyl 2-(2-hydroxyphenyl)acetate | This compound |
| Aromatic Protons | 7.18 (dd, J=7.4, 1.6 Hz, 1H), 7.11 (ddd, J=8.1, 7.4, 1.6 Hz, 1H), 6.90 (dd, J=8.1, 1.2 Hz, 1H), 6.83 (td, J=7.4, 1.2 Hz, 1H) | 7.18 (t, J=7.8 Hz, 1H), 6.83-6.75 (m, 3H) |
| Methylene Protons (-CH₂-) | 3.66 (s, 2H) | 3.61 (s, 2H) |
| Methyl Protons (-OCH₃) | 3.72 (s, 3H) | 3.69 (s, 3H) |
| Hydroxyl Proton (-OH) | 7.49 (s, 1H) | 6.20 (s, 1H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Spectra were referenced to an internal standard.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra further highlight the electronic differences between the two isomers, with notable variations in the chemical shifts of the aromatic carbons.
| Carbon Assignment | Methyl 2-(2-hydroxyphenyl)acetate | This compound |
| Carbonyl Carbon (C=O) | 172.9 | 172.5 |
| Aromatic Carbons | 154.9, 131.2, 128.8, 122.5, 120.6, 116.3 | 156.1, 135.8, 129.9, 120.5, 116.3, 114.4 |
| Methylene Carbon (-CH₂-) | 36.2 | 41.0 |
| Methyl Carbon (-OCH₃) | 52.2 | 52.1 |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Spectra were referenced to the deuterated solvent signal.
Experimental Protocol
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.
Figure 2: A generalized workflow for acquiring NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (methyl 2-(2-hydroxyphenyl)acetate or this compound).
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.
2. Transfer to NMR Tube:
-
Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
3. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the magnet.
4. Data Acquisition:
-
Lock onto the deuterium signal of the solvent (CDCl₃).
-
Optimize the magnetic field homogeneity by shimming the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters with proton decoupling.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) signals.
-
Phase the resulting spectra to obtain pure absorption peaks.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the chemical shifts in the ¹H spectrum to the TMS signal (0 ppm) and in the ¹³C spectrum to the residual solvent signal of CDCl₃ (77.16 ppm).
Conclusion
The distinct NMR spectra of methyl 2-(2-hydroxyphenyl)acetate and this compound provide a clear and reliable method for their differentiation. The differences in chemical shifts and coupling patterns, particularly in the aromatic region, are a direct consequence of the varied electronic effects imparted by the hydroxyl group at the ortho and meta positions, respectively. This comparative guide serves as a valuable resource for the structural verification and analysis of these important isomeric compounds.
A Comparative Guide to the Structure-Activity Relationship of Methyl Hydroxyphenylacetate Isomers
For Researchers, Scientists, and Drug Development Professionals
The position of the hydroxyl group on the phenyl ring is a critical determinant of the biological activity of phenolic compounds. This substitution pattern influences the molecule's electronic properties, steric hindrance, and its ability to participate in hydrogen bonding and radical scavenging, thereby dictating its antioxidant, anti-inflammatory, and cytotoxic potential.
Structure-Activity Relationship Principles
The biological activity of the methyl hydroxyphenylacetate isomers is intrinsically linked to the position of the hydroxyl (-OH) group on the phenyl ring relative to the methyl acetate group.
-
Ortho-isomer (Methyl 2-hydroxyphenylacetate): The proximity of the hydroxyl group to the ester functionality can lead to intramolecular hydrogen bonding. This interaction can affect the acidity of the phenolic proton and the molecule's conformation, which in turn can influence its interaction with biological targets and its radical scavenging ability.
-
Meta-isomer (Methyl 3-hydroxyphenylacetate): The hydroxyl group in the meta position has a different electronic influence on the ester group compared to the ortho and para positions. Its ability to stabilize a phenoxy radical through resonance is generally considered to be less effective than that of the para-isomer.
-
Para-isomer (Methyl 4-hydroxyphenylacetate): In the para-isomer, the hydroxyl group is positioned opposite the methyl acetate group. This arrangement allows for effective resonance stabilization of the phenoxy radical formed during antioxidant activity, which often translates to higher radical scavenging potential. Methyl 4-hydroxyphenylacetate has been identified as a metabolite in some microorganisms and its potential biological activities are an area of interest.[1]
Comparative Biological Activities: An Overview
While direct, side-by-side quantitative data is scarce, the following sections detail the expected trends in activity based on established SAR principles for phenolic compounds and provide the methodologies for empirical validation.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is largely dependent on their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.
Expected Trend in Activity: Based on the principles of resonance stabilization of the resulting phenoxy radical, the antioxidant activity is often predicted to follow the order: para-isomer > ortho-isomer > meta-isomer .
dot
Caption: Workflow for comparing the antioxidant activity of isomers.
Anti-inflammatory Activity
The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
Expected Trend in Activity: The capacity to inhibit NO production can be linked to antioxidant activity, as oxidative stress is a key component of inflammation. Therefore, a similar trend of para > ortho > meta may be anticipated.
dot
Caption: Workflow for assessing anti-inflammatory activity.
Cytotoxic Activity
The cytotoxicity of phenolic compounds against cancer cell lines can be influenced by a variety of factors, including their ability to induce oxidative stress at higher concentrations and to interact with cellular enzymes and signaling pathways.
Expected Trend in Activity: The structure-activity relationship for cytotoxicity is more complex and cell-line dependent. It is not as straightforward to predict as antioxidant activity. Empirical testing is essential to determine the cytotoxic profile of each isomer.
dot
Caption: Workflow for evaluating the cytotoxicity of isomers.
Experimental Protocols
To facilitate direct comparison, the following are detailed protocols for the key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the in vitro antioxidant activity of pure compounds and extracts.
Principle: DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the ortho-, meta-, and para-isomers of methyl hydroxyphenylacetate in methanol. From these, create a series of dilutions to obtain a range of concentrations for testing.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of each isomer.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals.
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions can be quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions.
Procedure:
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the methyl hydroxyphenylacetate isomers in a suitable solvent.
-
Reaction Mixture: To 2 mL of 10 mM sodium nitroprusside in phosphate-buffered saline (pH 7.4), add 0.5 mL of each sample dilution. The control contains the solvent instead of the sample.
-
Incubation: Incubate the mixtures at 25°C for 150 minutes.
-
Color Development: Add 0.5 mL of the Griess reagent to each reaction mixture.
-
Measurement: Measure the absorbance at 546 nm.
-
Calculation: The percentage of NO scavenging is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Determine the IC50 value from the plot of percentage scavenging against isomer concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the methyl hydroxyphenylacetate isomers. Include a vehicle control (solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells: % Cell Viability = (Abs_sample / Abs_control) * 100
-
IC50 Determination: The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
The positional isomerism of the hydroxyl group on the phenyl ring of methyl hydroxyphenylacetate is expected to significantly impact its biological activities. While direct comparative data is lacking, established structure-activity relationship principles for phenolic compounds suggest that the para-isomer is likely to exhibit the most potent antioxidant and, consequently, anti-inflammatory activities. The cytotoxic effects are more complex and require empirical evaluation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically investigate and compare the biological profiles of these isomers, thereby contributing valuable data to the field of medicinal chemistry and drug discovery.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Methyl 2-(3-hydroxyphenyl)acetate
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Methyl 2-(3-hydroxyphenyl)acetate, ensuring the integrity of your experiments and the safety of laboratory personnel.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical include harm if swallowed, skin and eye irritation, and potential respiratory irritation. It is also noted as being harmful to aquatic life.
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects |
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P273 | Avoid release to the environment |
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Body Part | PPE Item | Specification |
| Eyes/Face | Safety Goggles | Chemical splash goggles should be worn at all times to protect from splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and buttoned to its full length to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of this compound.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.
First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
First Aid Measures for Exposure:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to regulations.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | Any materials such as gloves, paper towels, or absorbent pads that come into contact with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Punctured and triple-rinsed containers can then be disposed of as regular waste, in accordance with institutional policies. |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
